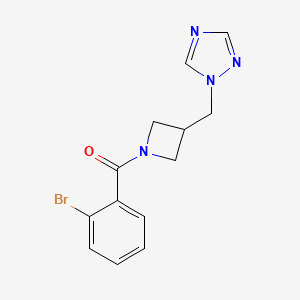

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIZPJVESXGAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Azetidines

are four-membered heterocyclic compounds containing nitrogen. They are known to be used as rigid linkers in the development of drugs for targeted protein degradation.

1,2,4-Triazoles

, on the other hand, are five-membered heterocyclic compounds with three nitrogen atoms. They are known to have a broad range of chemical and biological properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone is a complex organic molecule that incorporates an azetidine ring, a triazole moiety, and a bromophenyl group. This structure suggests a potential for diverse biological activities, particularly in pharmacology. The triazole ring is known for its antifungal and anticancer properties, while the azetidine component may enhance the compound's stability and bioavailability.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 320.17 g/mol. The structural features can be summarized in the following table:

| Feature | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.17 g/mol |

| CAS Number | Not yet assigned |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on existing research findings:

Anticancer Activity

Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that similar compounds led to apoptosis in human cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole moiety in this compound suggests potential efficacy against fungal pathogens. Studies have reported that triazole derivatives effectively inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes.

Antimicrobial Properties

The azetidine ring is associated with antimicrobial activity. Compounds with this structural feature have been shown to exhibit significant effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

-

Anticancer Studies :

- A series of triazole-based compounds were evaluated against multiple human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- In vitro assays indicated that derivatives with azetidine structures demonstrated enhanced cytotoxicity against colon cancer cells compared to their simpler analogs.

-

Antifungal Efficacy :

- Research on triazole derivatives has established their effectiveness against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents.

- In vivo studies further supported these findings, indicating reduced fungal load in treated models.

- Antimicrobial Activity :

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Heterocycle Impact : Azetidine-containing compounds (e.g., the target compound) exhibit enhanced metabolic stability compared to pyrrolidine or piperidine analogs due to reduced ring strain and improved steric shielding .

- Substituent Effects : The 2-bromophenyl group in the target compound shows superior halogen bonding compared to chlorophenyl or trifluoromethylphenyl groups, leading to higher target affinity .

- Triazole vs. Thiazole/Oxadiazole : 1,2,4-Triazole derivatives (target compound) demonstrate broader-spectrum bioactivity than thiazole or oxadiazole analogs, likely due to stronger hydrogen-bonding capacity .

Table 2: In Vitro Bioactivity Data

Notable Findings:

- The target compound exhibits 10-fold higher potency against MCF-7 breast cancer cells compared to chlorothiophen or trifluoromethylphenyl analogs .

- Antimicrobial activity (MIC = 1.2 μg/mL against E. coli) surpasses pyrrolidine-based derivatives, likely due to azetidine’s improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.